

Dichlorprop: A Technical Guide to a Classic Synthetic Auxin Herbicide

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Compound of Interest

Compound Name: *Dichlorprop*

Cat. No.: *B359615*

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Introduction

Dichlorprop, a member of the chlorophenoxy class of herbicides, has been a stalwart in the selective control of broadleaf weeds for decades.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and unsustainable growth in susceptible plants.[2] This technical guide provides an in-depth analysis of **dichlorprop**, focusing on its mechanism of action, quantitative efficacy, toxicological profile, environmental fate, and the experimental protocols used for its evaluation. Particular emphasis is placed on the biologically active R-isomer, **dichlorprop-p**.[1]

Mechanism of Action

Dichlorprop's primary mode of action is the disruption of normal plant growth processes by mimicking auxin.[2] This leads to a cascade of events including increased cell wall plasticity, protein synthesis, and ethylene production.[1] The resulting abnormal and excessive cell division and growth ultimately damage the vascular tissue, leading to plant death.[1] Susceptible plants typically exhibit twisting and curling of stems and leaves within days of application, with complete death occurring in one to three weeks.[2]

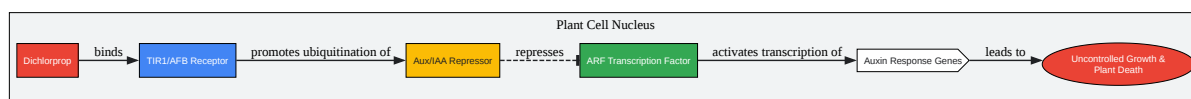
Recent research has also uncovered a secondary mechanism of action, suggesting that (R)-**dichlorprop** can induce a form of programmed cell death in plants known as ferroptosis. This

process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to the disruption of cell membrane integrity.

Signaling Pathways

Auxin Mimicry Pathway

Dichlorprop, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. In the absence of high auxin levels, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When **dichlorprop** is introduced, it binds to the TIR1/AFB auxin co-receptors, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors. This frees the ARFs to activate the transcription of genes that lead to uncontrolled growth and ultimately, plant death.

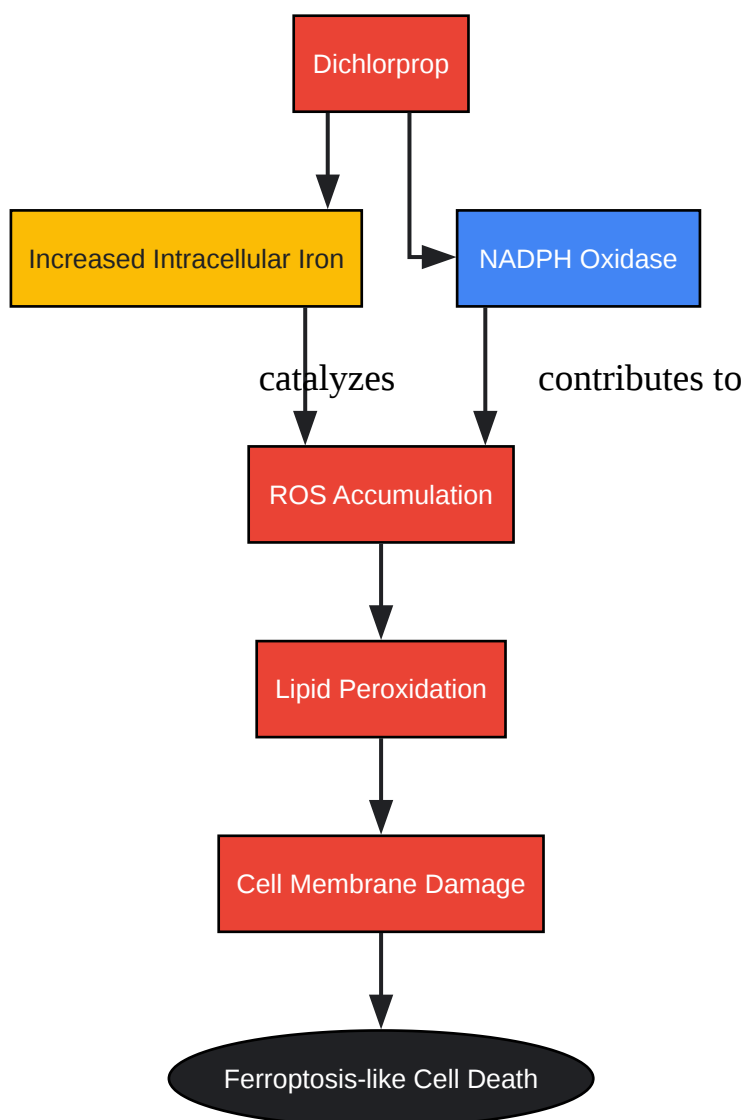


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Caption: **Dichlorprop**'s mimicry of auxin leads to the degradation of Aux/IAA repressors and the activation of auxin response genes.

Dichlorprop-Induced Ferroptosis-Like Pathway

In addition to its primary mode of action, **dichlorprop** can induce ferroptosis-like cell death. This pathway is initiated by an increase in intracellular iron and reactive oxygen species (ROS). NADPH oxidases are implicated in this ROS accumulation. The excess ROS leads to lipid peroxidation, damaging cell membranes and ultimately causing cell death. This process can be inhibited by the ferroptosis inhibitor ferrostatin-1.



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Caption: **Dichlorprop** can trigger a ferroptosis-like cell death pathway involving iron, ROS, and lipid peroxidation.

Data Presentation

Efficacy of Dichlorprop-p

The efficacy of **dichlorprop-p** can vary depending on the weed species, growth stage, and environmental conditions. The following table summarizes its effectiveness against several common broadleaf weeds.

Weed Species	Common Name	Application Rate (g a.i./ha)	Efficacy (% Control)
<i>Sinapis arvensis</i>	Wild Mustard	Not Specified	Good
<i>Chenopodium album</i>	Lambsquarters	Not Specified	Good
<i>Amaranthus retroflexus</i>	Pigweed	Not Specified	Good
<i>Capsella bursa-pastoris</i>	Shepherd's purse	Not Specified	Good
<i>Thlaspi arvense</i>	Stinkweed	Not Specified	Good
<i>Cirsium arvense</i>	Canada thistle	Not Specified	Good
<i>Ambrosia artemisiifolia</i>	Ragweed	Not Specified	Good
<i>Xanthium strumarium</i>	Cocklebur	Not Specified	Good
<i>Polygonum convolvulus</i>	Wild Buckwheat	1415 (in combination with Bentazon)	59-95 (density and dry weight reduction)[3]
<i>Convolvulus arvensis</i>	Field Bindweed	1415 (in combination with Bentazon)	67-95 (density and dry weight reduction)[3]
<i>Veronica persica</i>	Birdeye Speedwell	1415 (in combination with Bentazon)	67-95 (density and dry weight reduction)[3]
<i>Fumaria vaillantii</i>	Earthsmoke	1415 (in combination with Bentazon)	67-95 (density and dry weight reduction)[3]
<i>Lepyrodictis holosteoides</i>	False Jagged-chickweed	1415 (in combination with Bentazon)	67-95 (density and dry weight reduction)[3]
<i>Bifora testiculata</i>	European Bishop	1415 (in combination with Bentazon)	67-95 (density and dry weight reduction)[3]

Note: Efficacy data for **dichlorprop-p** alone at specific rates is limited in the reviewed literature. Much of the available data is qualitative or for product mixtures.

Toxicological Profile of Dichlorprop-p

Parameter	Organism	Value
Acute Oral LD50	Rat	344 - 800 mg/kg bw[4][5]
Acute Dermal LD50	Rat	> 4000 mg/kg bw
Acute Inhalation LC50	Rat	> 5.4 mg/L
Eye Irritation	Rabbit	Severe irritant[6]
Skin Irritation	Rabbit	Slight irritant
Skin Sensitization	Guinea Pig	Not a sensitizer
NOAEL (18-month)	Mouse	6 mg/kg bw/day
ADI	Human	0.03 mg/kg bw/day
ARfD	Human	0.20 mg/kg bw/day

Environmental Fate of Dichlorprop-p

Parameter	Value	Conditions
Water Solubility	720 mg/L	at 20°C (R-isomer)[1]
Soil Sorption Coefficient (Koc)	34 - 129 mL/g	Varies with soil type
Soil Half-life (DT50)	8 - 13 days	Aerobic conditions, varies with soil type
Aquatic Photolysis Half-life	Rapid	
Bioaccumulation Potential	Low	

Experimental Protocols

Greenhouse Herbicide Efficacy Trial

This protocol outlines a general procedure for assessing the efficacy of **dichlorprop-p** in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

- Select target broadleaf weed species and a non-target crop species (e.g., wheat or barley).
- Sow seeds in pots containing a standardized greenhouse potting mix.
- Grow plants in a greenhouse with controlled temperature (e.g., 22-25°C day / 16-18°C night), humidity (e.g., 50-70%), and photoperiod (e.g., 16-hour light).
- Water plants as needed to maintain optimal growth.

2. Herbicide Application:

- Prepare a stock solution of **dichlorprop-p** in a suitable solvent (e.g., acetone with a surfactant).
- Make serial dilutions to achieve the desired application rates.
- Apply the herbicide to plants at a specific growth stage (e.g., 2-4 true leaves for weeds) using a laboratory spray chamber calibrated to deliver a precise volume of spray solution.
- Include an untreated control group (sprayed with solvent and surfactant only).
- Randomize the placement of pots within the greenhouse to minimize environmental variability.

3. Data Collection and Analysis:

- Visually assess plant injury at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).
- At the final time point, harvest the above-ground biomass of each plant.
- Dry the biomass in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved.
- Measure the dry weight of each plant.
- Calculate the percent reduction in biomass compared to the untreated control.

- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose (ED) values (e.g., ED50, ED90).

Caption: A typical workflow for a greenhouse herbicide efficacy trial.

Conclusion

Dichlorprop remains a significant tool in the management of broadleaf weeds. Its primary mechanism as a synthetic auxin is well-understood, and emerging research into its role in inducing ferroptosis-like cell death offers new avenues for investigation. The data presented in this guide provide a quantitative basis for its efficacy, toxicity, and environmental behavior. The detailed experimental protocol serves as a foundation for further research and development in the field of herbicide science. As with all herbicides, responsible use and adherence to regulatory guidelines are paramount to ensure its continued effectiveness and to minimize potential non-target impacts.

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References

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. researchgate.net [researchgate.net]
- 4. Dichlorprop-P | C₉H₈Cl₂O₃ | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichlorprop, 2,4-DP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]
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